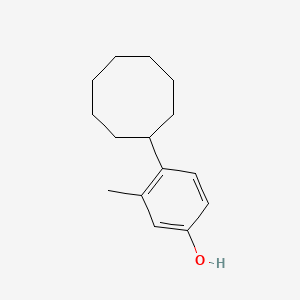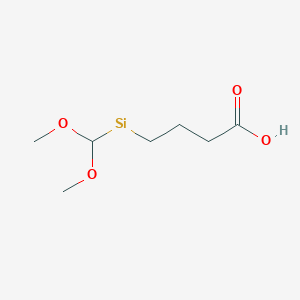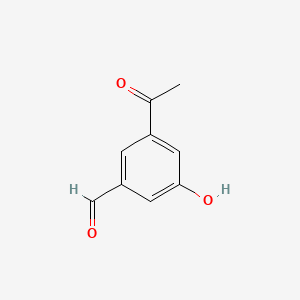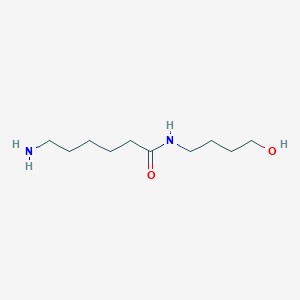
6-Amino-N-(4-hydroxybutyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-(4-hydroxybutyl)hexanamide is a chemical compound with the molecular formula C10H22N2O2 It is a derivative of hexanamide, featuring an amino group and a hydroxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(4-hydroxybutyl)hexanamide typically involves the condensation of 6-aminocaproic acid with 4-hydroxybutylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Amino-N-(4-carboxybutyl)hexanamide.
Reduction: 6-Amino-N-(4-aminobutyl)hexanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-N-(4-hydroxybutyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 6-Amino-N-(4-hydroxybutyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A simpler analog with similar functional groups but lacking the hydroxybutyl moiety.
4-Hydroxybutylamine: Another related compound that shares the hydroxybutyl group but lacks the hexanamide structure.
Uniqueness
6-Amino-N-(4-hydroxybutyl)hexanamide is unique due to the combination of its amino and hydroxybutyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
Numéro CAS |
763103-53-3 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
6-amino-N-(4-hydroxybutyl)hexanamide |
InChI |
InChI=1S/C10H22N2O2/c11-7-3-1-2-6-10(14)12-8-4-5-9-13/h13H,1-9,11H2,(H,12,14) |
Clé InChI |
PRUMAFCABDWGHH-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCCCCO)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphinate](/img/structure/B14229318.png)
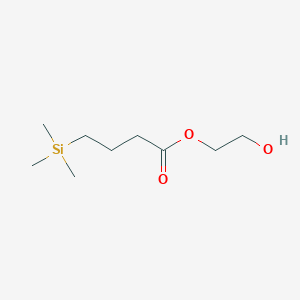

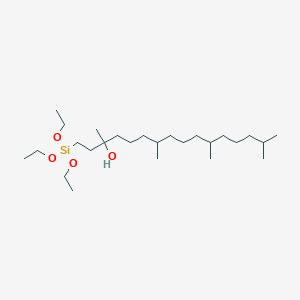
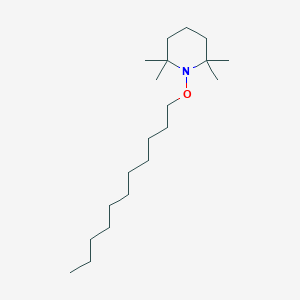
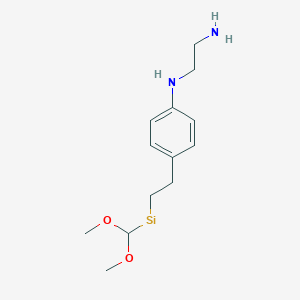
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
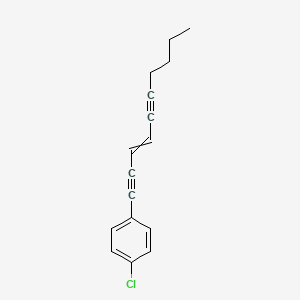
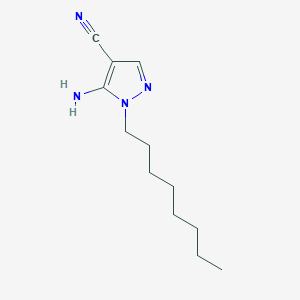
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
